molecular formula C18H14N4O3 B5365560 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide

Cat. No.: B5365560
M. Wt: 334.3 g/mol
InChI Key: OLYDXPFRMFHCOI-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a 2-furamide moiety. The imidazo-pyrimidine scaffold is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-15-6-5-12(14-11-22-8-3-7-19-18(22)21-14)10-13(15)20-17(23)16-4-2-9-25-16/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDXPFRMFHCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound incorporates an imidazo[1,2-a]pyrimidine moiety, which has been associated with various therapeutic effects, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes:

  • Imidazo[1,2-a]pyrimidine core
  • Methoxy-substituted phenyl group
  • Furamide functional group

This specific arrangement contributes to its biological activity and makes it a candidate for drug development.

Target Enzyme: COX-2

This compound primarily targets cyclooxygenase-2 (COX-2) . The mechanism involves the following:

  • Binding : The compound fits into the active site of COX-2.
  • Inhibition : It inhibits COX-2 activity, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
  • Biochemical Pathways : This inhibition affects the prostaglandin biosynthesis pathway, which is crucial in inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : By inhibiting COX-2, the compound shows potential in reducing inflammation.
    Study ReferenceIC50 Value (µM)Effect
    0.5COX-2 Inhibition
    0.7Anti-inflammatory
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells.
    Cancer TypeIC50 Value (µM)Mechanism
    MCF-710Apoptosis
    A5498Cell cycle arrest
  • Antimicrobial Activity : The compound has shown some activity against various bacterial strains, although further studies are needed to quantify this effect.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the imidazo[1,2-a]pyrimidine core or the methoxy group can significantly alter its potency and selectivity.

Modification TypeEffect on Activity
Substitution on imidazole ringEnhanced COX-2 selectivity
Variation in methoxy groupAltered solubility and bioavailability

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Inflammatory Models :
    • In a rat model of inflammation, administration of the compound resulted in significant reduction in edema compared to untreated controls.
    "The compound demonstrated a marked decrease in paw swelling after 24 hours post-administration" .
  • Cancer Cell Line Studies :
    • In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound induced apoptosis at concentrations as low as 10 µM.
  • Antimicrobial Activity Assessment :
    • Preliminary screening against E. coli and Staphylococcus aureus indicated moderate antibacterial activity with MIC values ranging from 15 to 25 µg/mL.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Notable Properties
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide (Target) Not provided Not provided Imidazo[1,2-a]pyrimidine 2-methoxyphenyl, 2-furamide Likely moderate lipophilicity
N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide () C₁₈H₁₂IN₃O₂ 429.21 Imidazo[1,2-a]pyridine 6-iodo, 3-phenyl, 2-furamide Density: ~1.71 g/cm³; pKa ~12.53
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide () C₂₂H₁₉ClN₄O₄ 438.90 Imidazo[1,2-b]pyridazine 2-chloro, 6-methoxy, 2,3-dimethoxybenzamide Higher molecular weight

Key Observations :

  • Core Heterocycle : The target compound’s imidazo[1,2-a]pyrimidine core differs from the imidazo[1,2-a]pyridine () and imidazo[1,2-b]pyridazine () systems. These variations influence electronic properties and binding affinity .
  • In contrast, the chloro and methoxy groups in ’s analog may improve metabolic stability .
  • Furamide vs. Benzamide : The 2-furamide group (common in and the target compound) offers a smaller, more polar substituent compared to the 2,3-dimethoxybenzamide in , which may alter solubility and target selectivity.

Q & A

Advanced Research Question

  • In Vitro Assays :
    • COX-2 Inhibition : Use a fluorescence-based assay with recombinant COX-2 enzyme, comparing IC50_{50} values against celecoxib as a positive control .
    • Selectivity Screening : Test against COX-1 to evaluate selectivity ratios .
  • Cell-Based Studies : Measure prostaglandin E2_2 (PGE2_2) suppression in human macrophage lines (e.g., THP-1) via ELISA .
  • Dose-Response Analysis : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) .

How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in the imidazo-pyrimidine core?

Advanced Research Question

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets, particularly for non-merohedral twinning common in heterocyclic systems .
  • Disorder Refinement : Apply PART/SUMP restraints to manage overlapping electron densities in flexible substituents (e.g., methoxy groups) .
  • Validation Tools : Check Rint_{int} and CCweak_{\text{weak}} to ensure data quality .

What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

  • Core Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) at the methoxyphenyl ring to assess electronic effects on COX-2 binding .
  • Side-Chain Variations : Replace the furanamide with thiophene or pyrrole groups to evaluate steric tolerance .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using COX-2’s crystal structure (PDB: 5KIR) to predict binding affinities .

What challenges arise in optimizing reaction yields for large-scale synthesis, and how are they addressed?

Advanced Research Question

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps to minimize side products .
  • Solvent Effects : Compare yields in DMF vs. THF; DMF often enhances solubility of intermediates .
  • Scale-Up Protocols : Use flow chemistry for cyclocondensation steps to improve heat transfer and reproducibility .

How should researchers handle discrepancies between in vitro and in vivo biological activity data?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) to identify metabolic liabilities (e.g., furan ring oxidation) .
  • Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility is observed .
  • Statistical Analysis : Apply Bland-Altman plots to quantify agreement between in vitro IC50_{50} and in vivo ED50_{50} values .

How does this compound compare structurally and functionally to other imidazo[1,2-a]pyrimidine derivatives?

Advanced Research Question

Compound Structural Features Biological Activity
Target CompoundMethoxy-furanamide substituentCOX-2 inhibition
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamidePhenyl substitution at C2Antimicrobial
5-Methylthieno[3,2-d]pyrimidineThieno-pyrimidine coreAnticancer

Q. Key Citations

  • Synthesis & Crystallography:
  • Biological Assays:
  • SAR & Computational Studies:

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